molecular formula C13H10N2O5 B8230698 Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate

Cat. No.: B8230698
M. Wt: 274.23 g/mol
InChI Key: HTGMFZXESCUYDU-UHFFFAOYSA-N
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Description

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a nitrophenoxy group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate typically involves the esterification of 5-(4-nitrophenoxy)pyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 5-(4-Aminophenoxy)pyridine-3-carboxylate.

    Substitution: Various substituted pyridine carboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl-5-(4-aminophenoxy)pyridine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl-5-(4-methoxyphenoxy)pyridine-3-carboxylate: Contains a methoxy group instead of a nitro group.

Uniqueness

Methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-(4-nitrophenoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-19-13(16)9-6-12(8-14-7-9)20-11-4-2-10(3-5-11)15(17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGMFZXESCUYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture containing methyl-5-hydroxypyridine-3-carboxylate (1 eq), Potassium bis(trimethylsilyl)amide (1.2 eq) was stirred in N,N-dimethylformamide for 2 hours at room temperature. To this mixture was added 1-fluoro-4-nitrobenzene (1.1 eq) and Potassium carbonate (1.2 eq) and stirred at 80° C. for 16 h. The reaction mixture was then concentrated and partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried, filtered and concentrated in vacuum to give brown solid. Purification on silica gel methyl-5-(4-nitrophenoxy)pyridine-3-carboxylate. MS: MH+=274.
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